

Molecular formula and weight of dichloro--paracyclophane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dichloro-[2,2]-paracyclophane

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An In-depth Technical Guide to Dichloro[2.2]paracyclophane

This technical guide provides a comprehensive overview of the molecular properties, synthesis, and analysis of dichloro[2.2]paracyclophane, a key monomer in the production of high-performance polymers. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development.

Molecular Profile

Dichloro[2.2]paracyclophane is a disubstituted aromatic compound with a unique strained ring system. This structure imparts distinct physical and chemical properties that are leveraged in various applications.

Table 1: Molecular Properties of Dichloro[2.2]paracyclophane

Property	Value
Molecular Formula	$C_{16}H_{14}Cl_2$ [1][2]
Molecular Weight	277.19 g/mol [1][2]
Alternate Names	4,13-Dichloro[2.2]paracyclophane, 5,12-Dichlorotricyclo[8.2.2.2 ^{4,7}]hexadeca-1(12),4,6,10,13,15-hexaene [1]
CAS Number	10366-05-9 [1]

Synthesis via Hofmann Elimination

The industrial production of dichloro[2.2]paracyclophane is often achieved through the Hofmann elimination of a quaternary ammonium salt. This method is favored for its efficiency and the high purity of the resulting product.

Experimental Protocol

The following protocol outlines the synthesis of dichloro[2.2]paracyclophane via the Hofmann elimination of 2-chloro-p-methylbenzyltrimethylammonium chloride.

Materials:

- p-Methylbenzyl halide
- Trimethylamine
- Chlorine gas
- Alkali metal hydroxide (e.g., Potassium Hydroxide)
- Dioxane
- Toluene
- Sodium borohydride (optional)
- Phenothiazine (optional, as a polymerization inhibitor)

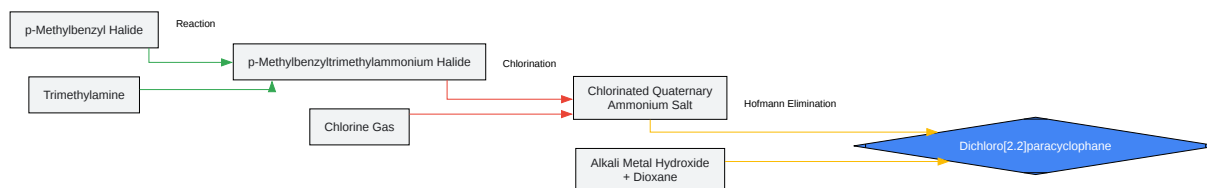
Procedure:

- Quaternary Ammonium Salt Formation: React p-methylbenzyl halide with an aqueous solution of trimethylamine to form p-methylbenzyltrimethylammonium halide.
- Chlorination: Introduce chlorine gas into an aqueous solution of the quaternary ammonium salt. The reaction temperature should be maintained between 0°C and 60°C to prevent side reactions and precipitation. The reaction progress can be monitored by gas chromatography to ensure the complete consumption of the p-methylbenzyl halide.

- Hofmann Elimination:
 - To the aqueous solution of the chlorinated quaternary ammonium salt, add an alkali metal hydroxide (e.g., potassium hydroxide) to achieve a concentration of 40% or more. The molar ratio of alkali metal hydroxide to the initial p-methylbenzyl halide should be between 2 and 8.
 - Add dioxane to the reaction mixture. The volume of dioxane (in ml) to the weight of the initial p-methylbenzyl halide (in g) is typically between 5 and 30.
 - For a more colorless product, a reductant like sodium borohydride can be added at this stage.
 - Heat the mixture to a temperature between 60°C and 90°C. A typical reaction time is about 4 hours at 80°C.
- Isolation and Purification:
 - After the reaction is complete, cool the solution and dilute it with water to precipitate the crude dichloro[2.2]paracyclophane.
 - Filter the precipitate and dry it.
 - Dissolve the crude product in hot toluene and filter to remove any insoluble impurities.
 - Distill off the toluene to obtain the purified dichloro[2.2]paracyclophane.

Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of dichloro[2.2]paracyclophane.



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Synthesis of Dichloro[2.2]paracyclophane.

Analytical Characterization

The purity and identity of the synthesized dichloro[2.2]paracyclophane can be confirmed using various analytical techniques.

Gas Chromatography (GC)

Gas chromatography is a crucial technique for monitoring the progress of the chlorination reaction and assessing the purity of the final product.

Typical GC Conditions:

- Column: A non-polar or medium-polarity capillary column is suitable.
- Carrier Gas: Helium or Nitrogen.
- Injector Temperature: 250-280°C.
- Detector: Flame Ionization Detector (FID) is commonly used.
- Temperature Program: A temperature gradient starting from a lower temperature (e.g., 150°C) and ramping up to a higher temperature (e.g., 280°C) allows for the separation of reactants, intermediates, and the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed for the analysis of dichloro[2.2]paracyclophane, particularly for assessing the presence of non-volatile impurities.

Typical HPLC Conditions:

- Column: A reverse-phase C18 column is generally effective.
- Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. For applications requiring mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.
- Detector: A UV detector set at a wavelength where the paracyclophane core absorbs (e.g., around 220 nm) is suitable.

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References

- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- To cite this document: BenchChem. [Molecular formula and weight of dichloro--paracyclophane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b076265#molecular-formula-and-weight-of-dichloro-paracyclophane\]](https://www.benchchem.com/product/b076265#molecular-formula-and-weight-of-dichloro-paracyclophane)

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